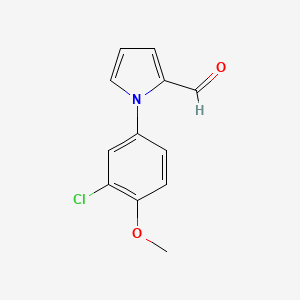

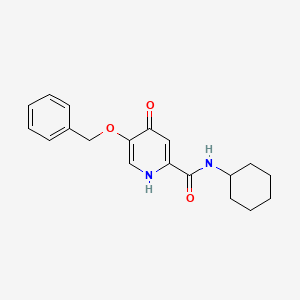

![molecular formula C8H14O2 B2459763 2-Oxabicyclo[2.2.2]octane-1-methanol CAS No. 1447943-03-4](/img/structure/B2459763.png)

2-Oxabicyclo[2.2.2]octane-1-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Oxabicyclo[2.2.2]octane-1-methanol” is a chemical compound with the CAS Number: 1447943-03-4 . It has a molecular weight of 142.2 .

Synthesis Analysis

The key synthesis step of this compound involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The design of the structure is based on the analysis of the advantages and disadvantages of the previously used bioisosteres: bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane .Physical And Chemical Properties Analysis

The design of the structure is based on the analysis of the advantages and disadvantages of the previously used bioisosteres: bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane .Mécanisme D'action

Target of Action

The primary targets of 2-Oxabicyclo[22It’s known that this compound is a bioisostere of the phenyl ring , which is a common structural motif in many bioactive compounds . Therefore, it’s plausible that this compound could interact with a variety of biological targets, depending on its specific chemical context.

Mode of Action

The exact mode of action of 2-Oxabicyclo[22It’s known that the compound can be incorporated into the structure of drugs like imatinib and vorinostat . In these contexts, the compound likely interacts with its targets in a manner similar to the phenyl ring it replaces .

Pharmacokinetics

The pharmacokinetic properties of 2-Oxabicyclo[22It’s known that replacing the phenyl ring in drugs like imatinib with this compound can lead to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes could potentially improve the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing its bioavailability.

Result of Action

The molecular and cellular effects of 2-Oxabicyclo[22It’s known that replacing the phenyl ring in vorinostat with this compound results in a new bioactive analog of the drug . This suggests that the compound could have significant effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Oxabicyclo[22It’s known that the compound’s stereochemistry can be regulated by varying the polymerization conditions , suggesting that environmental factors could potentially influence its action.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-Oxabicyclo[2.2.2]octane-1-methanol is its versatility. The compound can be used in a variety of organic synthesis reactions, and its potential applications in the field of medicine and material science have been explored in recent years. However, the compound can be difficult to synthesize, which can limit its availability for use in lab experiments.

Orientations Futures

There are a number of future directions for research on 2-Oxabicyclo[2.2.2]octane-1-methanol. One area of research is in the development of new synthetic methods for the compound. This could involve the use of new reducing agents or the modification of the existing synthesis method. Another area of research is in the exploration of the compound's potential applications in the field of medicine. This could involve the development of new drugs or the use of the compound as a starting material for the synthesis of other bioactive compounds. Finally, there is potential for the use of this compound in the field of material science, where its unique structure could be used to create new materials with interesting properties.

Méthodes De Synthèse

The synthesis of 2-Oxabicyclo[2.2.2]octane-1-methanol involves the reaction of a bicyclic precursor with a reducing agent. The bicyclic precursor can be obtained from a variety of sources, including natural products and synthetic compounds. The reducing agent used in the reaction can be a metal hydride, such as lithium aluminum hydride, or a borohydride, such as sodium borohydride. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reducing agent. The resulting product is a white crystalline solid that can be purified by recrystallization.

Applications De Recherche Scientifique

2-Oxabicyclo[2.2.2]octane-1-methanol has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of organic synthesis. The unique structure of the compound makes it an interesting target for synthetic chemists, and its potential applications in the field of medicine and material science have been explored in recent years.

Safety and Hazards

Propriétés

IUPAC Name |

2-oxabicyclo[2.2.2]octan-1-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-8-3-1-7(2-4-8)5-10-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTRLRVVCPZDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CO2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2459680.png)

![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid](/img/structure/B2459681.png)

![Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459683.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine](/img/structure/B2459684.png)

![N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide](/img/structure/B2459689.png)

![methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate](/img/structure/B2459691.png)

![1-Bromo-4-[3-(bromomethyl)phenyl]benzene](/img/structure/B2459695.png)